8-(2,3-二氯苯基)-8-氧代辛酸乙酯

描述

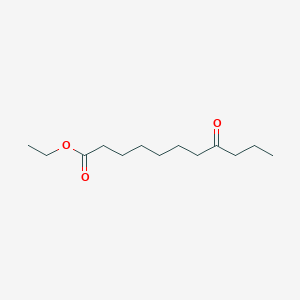

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is a chemical compound with the following properties:

- Chemical Formula : C<sub>10</sub>H<sub>10</sub>Cl<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 233.09 g/mol

- CAS Number : 5317-66-8

- Structure : The compound consists of an ethyl ester group attached to an octanoic acid backbone, with two chlorine atoms substituted on the phenyl ring at positions 2 and 3.

Synthesis Analysis

The synthesis of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate involves the reaction between ethyl benzoylformate and 2,3-dichlorophenylacetic acid . The esterification process results in the formation of the target compound.

Molecular Structure Analysis

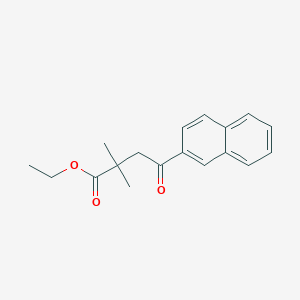

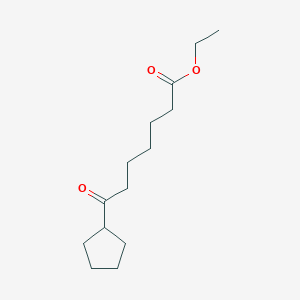

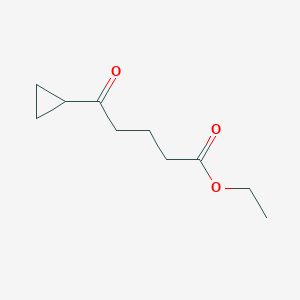

The molecular structure of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is depicted as follows:

!Molecular Structure

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis (breaking down the ester bond), nucleophilic substitution, and oxidation. These reactions can lead to the formation of related compounds or degradation products.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 156°C at 24 Torr pressure.

- Density : Predicted density is 1.278 g/cm<sup>3</sup>.

- Solubility : Soluble in organic solvents.

科学研究应用

Specific Scientific Field

Summary of the Application

A series of structurally new carbodithioate derivatives, which include a 2,3-dichlorophenyl moiety, were synthesized and evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized by conventional techniques as well as ultrasound irradiation. They were characterized by spectral and elemental analyses .

Results or Outcomes

Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria. Compounds displayed the highest inhibition (99%) in the range of 3.10–6.25 μg/ml against Mycobacterium tuberculosis H 37 Rv, while others displayed promising antimalarial activity in the range of 0.043–0.092 μg/mL against Plasmodium falciparum 3D7 .

Antidepressant Synthesis

Specific Scientific Field

Summary of the Application

The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

Methods of Application or Experimental Procedures

Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Pesticides and Fungicides

Specific Scientific Field

Summary of the Application

Compounds containing sulfur and a 2,3-dichlorophenyl moiety have been found to have applications in pesticides and fungicides .

Methods of Application or Experimental Procedures

These compounds can be synthesized using conventional techniques and applied to crops to protect them from pests and diseases .

Results or Outcomes

The use of these compounds has been shown to effectively control a variety of pests and diseases, improving crop yield and quality .

Vulcanization of Rubber

Specific Scientific Field

Summary of the Application

Sulfur-containing compounds, including those with a 2,3-dichlorophenyl moiety, have been used in the vulcanization of rubber .

Methods of Application or Experimental Procedures

These compounds are mixed with raw rubber and heated under pressure. The sulfur forms cross-links between the rubber molecules, creating a more durable material .

Results or Outcomes

The vulcanization process improves the properties of rubber, making it more resistant to wear and tear, and extending its useful life .

安全和危害

The compound is classified as a skin and eye irritant. Follow safety precautions when handling it.

未来方向

Research on Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate could explore its potential applications in pharmaceuticals, agrochemicals, or materials science. Investigating its reactivity and biological activity may reveal novel uses.

Remember that this analysis is based on available data, and further research may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date information.

属性

IUPAC Name |

ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNSLPPFDIBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645744 | |

| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

CAS RN |

898777-93-0 | |

| Record name | Ethyl 2,3-dichloro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。